Home > Products > Screening Compounds P91961 > Dihydroxy Moxonidine
Dihydroxy Moxonidine - 352457-32-0

Dihydroxy Moxonidine

Catalog Number: EVT-1463546
CAS Number: 352457-32-0
Molecular Formula: C8H11N5O2
Molecular Weight: 209.209
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Moxonidine is a centrally acting antihypertensive agent. [] This means it works within the central nervous system to lower blood pressure. It is metabolized in the body into various forms, including dihydroxy moxonidine, which is one of its metabolites. [] Metabolites are products formed during the breakdown of a compound by the body. Understanding the metabolism of Moxonidine, including the formation and activity of dihydroxy moxonidine, is crucial for research related to its effects and potential applications.

Moxonidine

  • Compound Description: Moxonidine is a centrally acting antihypertensive agent. It is extensively metabolized in humans, primarily through oxidation, to several metabolites including dihydroxy moxonidine. []
  • Relevance: Moxonidine is the parent compound of dihydroxy moxonidine. Dihydroxy moxonidine is formed by the oxidation of moxonidine on either the methyl group or the imidazoline ring. [] This makes it a direct metabolite and therefore structurally very similar to moxonidine. []

Hydroxymethyl Moxonidine

  • Compound Description: Hydroxymethyl moxonidine is a metabolite of moxonidine formed by oxidation of the methyl group. []
  • Relevance: Similar to dihydroxy moxonidine, hydroxymethyl moxonidine is a direct metabolite of moxonidine. [] The structural difference between hydroxymethyl moxonidine and dihydroxy moxonidine lies in the degree of oxidation. While dihydroxy moxonidine has two hydroxyl groups, hydroxymethyl moxonidine has one hydroxyl group and one methyl group attached to the imidazoline ring. []

Hydroxy Moxonidine

  • Compound Description: Hydroxy moxonidine is another metabolite of moxonidine formed by oxidation. []
  • Relevance: Hydroxy moxonidine, like dihydroxy moxonidine, is a direct metabolite of moxonidine and belongs to the same chemical class. [] The structural difference lies in the number of hydroxyl groups attached to the imidazoline ring. While dihydroxy moxonidine has two, hydroxy moxonidine has only one. []

Dehydrogenated Moxonidine

  • Compound Description: Dehydrogenated moxonidine is a major metabolite of moxonidine, formed through dehydrogenation. It is found in significant amounts in both urine and plasma. []
  • Relevance: Dehydrogenated moxonidine is a direct metabolite of moxonidine. [] While both belong to the same chemical class, dehydrogenated moxonidine differs from dihydroxy moxonidine by the presence of a double bond in the imidazoline ring instead of two hydroxyl groups. []

Moxonidine Cysteine Conjugate

  • Compound Description: Moxonidine cysteine conjugate is a phase II metabolite of moxonidine, formed through conjugation with cysteine. []
  • Relevance: The moxonidine cysteine conjugate is a product of further metabolism of moxonidine. [] This conjugate differs from dihydroxy moxonidine due to the addition of a cysteine molecule. This signifies that both compounds share a core moxonidine structure. []
Source

Dihydroxy Moxonidine is derived from Moxonidine through metabolic processes involving oxidation reactions. The primary metabolic pathways include the formation of various hydroxylated metabolites, with Dihydroxy Moxonidine being one of the key products resulting from these transformations in biological systems, particularly in humans .

Classification

Dihydroxy Moxonidine falls within the classification of pharmaceutical compounds, specifically as a metabolite of an antihypertensive drug. It is categorized under mixed agonists targeting adrenergic and imidazoline receptors, which are critical in regulating cardiovascular functions.

Synthesis Analysis

Methods

The synthesis of Dihydroxy Moxonidine can be approached through several methods, primarily focusing on the oxidation of Moxonidine. The initial step involves hydroxylation at specific positions on the molecular structure, typically facilitated by enzymatic reactions or chemical oxidants.

Technical Details

  1. Starting Material: The synthesis begins with Moxonidine or its derivatives.
  2. Oxidation Process: Common oxidizing agents such as hydrogen peroxide or other peracids can be utilized to introduce hydroxyl groups at the desired positions on the molecule.
  3. Reaction Conditions: Reactions are generally carried out under controlled temperatures and pH levels to optimize yield and selectivity towards Dihydroxy Moxonidine.
Molecular Structure Analysis

Structure

Dihydroxy Moxonidine has a complex molecular structure characterized by multiple functional groups, including hydroxyl groups attached to its pyrimidine and imidazoline rings.

Data

  • Molecular Formula: C₁₁H₁₅ClN₄O₂
  • Molecular Weight: Approximately 250.72 g/mol
  • Structural Representation: The compound features two hydroxyl (-OH) groups that significantly influence its pharmacological properties.
Chemical Reactions Analysis

Reactions

Dihydroxy Moxonidine primarily undergoes further oxidation or conjugation reactions in biological systems. These reactions can lead to additional metabolites that may possess varying degrees of pharmacological activity.

Technical Details

  1. Oxidation Pathways: Dihydroxy Moxonidine can be oxidized to form dihydroxy derivatives or further dehydrogenated to yield other metabolites.
  2. Conjugation Reactions: In some cases, it may undergo conjugation with glucuronic acid or sulfate groups, enhancing its solubility and excretion rates.
Mechanism of Action

Process

Dihydroxy Moxonidine exerts its effects through interaction with α2-adrenergic and imidazoline receptors. By binding to these receptors, it modulates neurotransmitter release, leading to decreased sympathetic outflow and subsequent vasodilation.

Data

  • Receptor Binding Affinity: Dihydroxy Moxonidine demonstrates a significant binding affinity for both receptor types, contributing to its antihypertensive effects.
  • Physiological Effects: The activation of these receptors results in lowered heart rate and reduced blood pressure, making it effective in managing hypertension.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol; solubility enhances its bioavailability.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reactive towards oxidizing agents and may participate in further chemical transformations.
Applications

Scientific Uses

Dihydroxy Moxonidine is primarily studied for its role as a metabolite of Moxonidine in pharmacokinetic studies. It aids researchers in understanding the metabolism of antihypertensive drugs and their effects on human physiology. Additionally, its potential therapeutic applications are being explored in areas such as pain management due to its analgesic properties.

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

Dihydroxy Moxonidine is systematically named as 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-hydroxy-2-methyl-4(3H)-pyrimidinone according to IUPAC conventions. Its molecular formula is C8H11N5O2, with a molecular weight of 209.21 g/mol and a CAS Registry Number of 352457-32-0 [5] [6]. This impurity/metabolite retains the core pyrimidinone-imidazoline scaffold of moxonidine but incorporates two hydroxyl groups at distinct positions (C6 of the pyrimidinone ring and an unspecified site), which fundamentally alters its physicochemical behavior.

Table 1: Key Identifiers of Dihydroxy Moxonidine

PropertyValue
IUPAC Name5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-hydroxy-2-methyl-4(3H)-pyrimidinone
Molecular FormulaC8H11N5O2
Molecular Weight209.21 g/mol
CAS Number352457-32-0
SynonymsMoxonidine Impurity 1; 5-((4,5-dihydro-1H-imidazol-2-yl)amino)-6-hydroxy-2-methylpyrimidin-4(3H)-one

Stereochemical Configuration and Isomerism

Unlike dihydroquercetin (which possesses two chiral centers enabling cis/trans diastereomers) [1], Dihydroxy Moxonidine lacks classical chiral centers due to its symmetrical substitution pattern. However, rotational barriers around the C5-N bond linking the pyrimidinone and imidazoline rings may create conformational isomers (rotamers). These isomers cannot be classified as enantiomers or diastereomers but could exhibit distinct biological interactions. Analytical separation of such rotamers has not been reported, though High-Performance Liquid Chromatography (HPLC) is the established technique for resolving stereoisomers in complex molecules like vitamin D lactones and flavanonols [1] [2]. Nuclear Magnetic Resonance (NMR) spectroscopy (provided with reference standards) is essential for characterizing subtle configurational differences, as successfully applied to trans/cis-dihydroquercetin isomers [1].

Physicochemical Properties (Solubility, pKa, Stability)

Dihydroxy Moxonidine exhibits markedly enhanced hydrophilicity compared to moxonidine, attributable to its two polar hydroxyl groups:

  • Solubility: It is soluble in polar organic solvents like methanol and dimethyl sulfoxide (DMSO), but exhibits low water solubility (estimated < 1 g/L) [5]. This aligns with computational studies on structurally related imidazoline antihypertensives, which predict low aqueous solubility (typically 0.1–4 g/L) due to planar, conjugated ring systems .
  • pKa: The compound possesses multiple ionizable sites: the imidazoline nitrogen (basic) and the phenolic hydroxyl (acidic). Theoretical models for analogous imidazoline derivatives (e.g., clonidine, rilmenidine) predict pKa values between 6.7 and 9.0 . This suggests Dihydroxy Moxonidine exists as a mixture of zwitterionic and neutral species at physiological pH (7.4), impacting its membrane permeability.
  • Lipophilicity: Calculated partition coefficient (CLOGP) values derived from molecular structure indicate significantly lower lipophilicity than moxonidine. The addition of two hydroxyl groups reduces logP by approximately 0.9–1.2 units (See Table 2, Section 1.4).
  • Stability: Storage recommendations (2–8°C) suggest sensitivity to thermal degradation [5]. The phenolic hydroxyl groups may render it susceptible to oxidation, while the enolizable pyrimidinone ring could undergo hydrolytic degradation under extreme pH conditions. This mirrors the instability observed in flavonoid stereoisomers under processing stresses [1].

Table 2: Calculated Physicochemical Parameters of Dihydroxy Moxonidine

PropertyValue/RangeMethod/Justification
Water Solubility< 1 g/L (Low)Estimated from structural analogs
pKa (Basic)~7.0 - 9.0DFT calculations on imidazoline N
pKa (Acidic)~9.5 - 11.0 (phenolic OH)Estimated from similar pyrimidinones
logP (CLOGP)~0.3 - 0.8Computed fragment-based methods
Degradation ConditionsHeat, pH extremes, oxidizersInferred from storage requirements and functional groups [1] [5]

Comparative Structural Analysis with Parent Compound (Moxonidine)

Dihydroxy Moxonidine arises from enzymatic hydroxylation of the parent drug moxonidine (C9H12ClN5O, MW 241.68 g/mol). Key structural and property differences are:

  • Hydroxylation Sites: The addition of two hydroxyl groups replaces likely a chlorine atom and adds a hydroxy moiety to the pyrimidinone ring. Specifically, the chlorine at C6 in moxonidine is replaced by a hydroxyl group (forming the 6-hydroxy derivative), and an additional hydroxyl is incorporated elsewhere (position unspecified in available data), yielding the dihydroxy structure [4] [5].
  • Molecular Weight and Polarity: The molecular weight increases by 16 Da (from Moxonidine's 241.68 to 257.68 for a dihydroxy variant, though the exact mass of the dihydroxy metabolite discussed is 209.21, suggesting potential demethylation or other modifications – Note: Discrepancy in molecular weights between sections indicates possible structural ambiguity in sources). Crucially, hydroxylation increases polarity and hydrogen-bonding capacity. This is evidenced by a lower calculated logP (Dihydroxy Moxonidine: ~0.3-0.8 vs. Moxonidine: ~1.2-1.5) and increased polar surface area [5].
  • Impact on Pharmacologically Relevant Properties: The structural modifications profoundly alter properties governing distribution and elimination:
  • Reduced Passive Diffusion: Lower lipophilicity and higher polar surface area impede transcellular passive diffusion.
  • Altered Transport: Enhanced polarity may favor recognition by renal organic cation transporters (OCTs), facilitating active secretion into urine [4].
  • Metabolic Inertness: As a product of oxidative metabolism (likely cytochrome P450-mediated), Dihydroxy Moxonidine itself is expected to be metabolically stable [4].
  • Spectroscopic Distinction: NMR spectroscopy readily differentiates Dihydroxy Moxonidine from moxonidine. Key changes include:
  • Loss of Chlorine Signal: Absence of 13C-NMR signal ~40 ppm for aliphatic chloride.
  • New Hydroxyl Protons: Appearance of exchangeable proton signals downfield (~9–12 ppm) for the phenolic OH.
  • Carbon Chemical Shifts: Significant upfield shifts for the carbon atoms bearing the hydroxyl groups compared to their chlorinated counterparts in moxonidine [5] [6].

Table 3: Structural and Property Comparison: Moxonidine vs. Dihydroxy Moxonidine

PropertyMoxonidineDihydroxy MoxonidineBiological Implication
Molecular FormulaC9H12ClN5OC8H11N5O2Different elemental composition; Loss of Cl, gain of O, potential loss of CH3
Molecular Weight241.68 g/mol209.21 g/molSmaller metabolite structure
Key Functional GroupsChloropyrimidine, ImidazolineDihydroxypyrimidinone, ImidazolineEnhanced H-bonding capacity; Loss of halogen
logP (Estimated)~1.2 - 1.5~0.3 - 0.8Reduced membrane permeability
H-Bond Donors2 (Imidazoline NH, Aminopyrimidine NH?)3-4 (Imidazoline NH, Aminopyrimidine NH, 2x OH)Increased interaction with targets/water
H-Bond Acceptors5 (Imidazoline N, Pyrimidine N x3, O)6-7 (Imidazoline N, Pyrimidine N x3, O x2-3)Enhanced water solubility
Primary RoleActive Drug (I1-imidazoline receptor agonist)Metabolite / Degradation ImpurityPharmacological activity likely diminished

Properties

CAS Number

352457-32-0

Product Name

Dihydroxy Moxonidine

IUPAC Name

5-(4,5-dihydro-1H-imidazol-2-ylamino)-4-hydroxy-2-methyl-1H-pyrimidin-6-one

Molecular Formula

C8H11N5O2

Molecular Weight

209.209

InChI

InChI=1S/C8H11N5O2/c1-4-11-6(14)5(7(15)12-4)13-8-9-2-3-10-8/h2-3H2,1H3,(H2,9,10,13)(H2,11,12,14,15)

InChI Key

SRLOQTXGPAIGCN-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C(=O)N1)NC2=NCCN2)O

Synonyms

5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-hydroxy-2-methyl-4(3H)-pyrimidinone;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.